

# Application Notes & Protocols: Rabbit Model for Testing MF59® Adjuvanted Vaccines

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: The rabbit (Oryctolagus cuniculus) is a well-established animal model in vaccine research due to its physiological and immunological similarities to humans.[1] Its larger size compared to rodent models facilitates easier handling and collection of sufficient blood volumes for detailed immunological analyses. When evaluating vaccine adjuvants like MF59®, an oil-in-water emulsion containing squalene, the rabbit model is particularly useful for assessing immunogenicity, dose-sparing potential, and local reactogenicity.[2][3][4] MF59® enhances the immune response to co-administered antigens, making it a critical component for vaccines against challenging pathogens, including pandemic influenza.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing the rabbit model to test the efficacy and immune response of MF59®-adjuvanted vaccines.

## **Mechanism of Action: MF59® Adjuvant**

MF59® functions by creating a transient, localized inflammatory environment at the injection site, which is often referred to as an "immunocompetent microenvironment".[7] This process does not rely on a depot effect but rather on the active recruitment and stimulation of various immune cells. Upon intramuscular injection, MF59® induces local muscle cells and resident immune cells to produce a variety of chemokines (such as CCL2, CCL4, CXCL8) and cytokines.[8][9] This chemical gradient attracts innate immune cells, with neutrophils arriving first, followed by monocytes, eosinophils, and dendritic cells (DCs).[10] These recruited cells efficiently take up both the antigen and the adjuvant and transport them to the draining lymph



nodes.[7][10] In the lymph nodes, the antigen is presented to T cells, leading to robust T-cell activation, enhanced T follicular helper cell differentiation, and the formation of germinal centers.[9] This cascade ultimately improves B-cell expansion and results in a greater quantity, diversity, and affinity of antibodies against the vaccine antigen.[8][11] The signaling pathway is thought to be dependent on the MyD88 adapter protein but independent of Toll-like receptors (TLRs).[12]





Click to download full resolution via product page

Caption: Signaling pathway of MF59® adjuvant from injection to antibody production.

## **Experimental Protocols**

This section details the protocols for evaluating an MF59®-adjuvanted vaccine in a rabbit model.

#### **Experimental Workflow**

The overall experimental workflow involves animal acclimatization, baseline sample collection, a multi-dose immunization schedule, periodic sample collection for immune analysis, and terminal endpoint analysis.



#### General Experimental Workflow for Vaccine Testing in Rabbits



Click to download full resolution via product page

Caption: A typical multi-dose immunization and sample collection workflow.



#### **Animal Model and Housing**

- Species: New Zealand White (NZW) rabbits are commonly used.[4]
- Age/Weight: Adult rabbits, 2.5–3.5 kg.
- Housing: Animals should be housed individually in stainless steel cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Acclimatization: Allow animals to acclimate for at least one week prior to the start of the experiment.[13]

#### **Vaccine Preparation and Immunization**

- Adjuvant: MF59® (Squalene-based oil-in-water emulsion).
- Antigen: Purified recombinant protein or inactivated virus.
- Formulation: The vaccine is typically prepared by gently mixing the antigen solution with the MF59® emulsion at a 1:1 volume ratio immediately before injection.
- Dose: A typical total injection volume is 0.5 mL.[14][15] The antigen amount should be determined based on previous studies or dose-ranging experiments (e.g., 10-50 μg of protein antigen).[13][16]
- Route of Administration: Intramuscular (IM) injection into the quadriceps muscle of alternate hind limbs is common.[14] Subcutaneous (SQ) injection is also a viable route.[17][18] Shave and disinfect the injection site prior to administration.[16]
- Immunization Schedule:
  - Day 0: Collect pre-immune blood sample.
  - Day 1: Administer the first dose (primary immunization). Complete Freund's Adjuvant (CFA) is sometimes used for the primary immunization in polyclonal antibody production protocols but is not recommended when testing adjuvants like MF59; the test adjuvant should be used for all injections.[16]



 Days 14, 28, 42: Administer booster injections.[17][18] The schedule can be adapted based on the specific research question.

### **Sample Collection**

- Blood Collection: Collect 5-10 mL of blood from the central ear artery or marginal ear vein.
- · Schedule:
  - Pre-immune bleed: Day 0.
  - Post-immunization bleeds: Collect blood 10-14 days after each booster injection (e.g., Days 28, 42, 56).[16]
- Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.[19] Collect the supernatant (serum), aliquot, and store at -20°C or -80°C.[20] Avoid repeated freeze-thaw cycles.[19]
- PBMC Isolation (Optional): For analysis of cellular immunity, peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

### **Immunogenicity Assessment: ELISA for Antibody Titer**

This protocol is for an indirect ELISA to determine the antigen-specific IgG titer in rabbit serum. [21]

- Materials:
  - 96-well high-binding ELISA plates
  - Antigen of interest
  - Coating Buffer (e.g., PBS, pH 7.4)
  - Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
  - Wash Buffer (PBST: PBS with 0.05% Tween-20)



- Rabbit serum samples (test and pre-immune)
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader
- Protocol:
  - $\circ$  Coating: Dilute the antigen to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[21]
  - Washing: Discard the coating solution and wash the plate 3 times with 300 μL/well of Wash Buffer.[19]
  - Blocking: Add 200 μL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).[21]
  - Washing: Repeat the wash step as in step 2.
  - Sample Incubation: Prepare serial dilutions of the rabbit serum samples (e.g., starting from 1:100) in Blocking Buffer. Add 100 μL of each dilution to the appropriate wells. Include preimmune serum as a negative control. Incubate for 1-2 hours at RT.[19][21]
  - Washing: Repeat the wash step, increasing to 4-5 washes.[19]
  - Secondary Antibody Incubation: Dilute the HRP-conjugated goat anti-rabbit IgG antibody in Blocking Buffer according to the manufacturer's instructions (e.g., 1:3000 to 1:10,000).
    Add 100 μL to each well. Incubate for 1 hour at RT.[21]
  - Washing: Repeat the wash step (4-5 times).
  - Substrate Development: Add 100 μL of TMB Substrate to each well. Incubate in the dark at RT for 15-20 minutes.[19]



- $\circ$  Stopping Reaction: Add 50-100  $\mu L$  of Stop Solution to each well. The color will change from blue to yellow.
- Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.
- Data Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the pre-immune serum control).

#### **Histopathology of Injection Site**

- Procedure: At the end of the study, animals are euthanized. The injection site muscle tissue is collected and fixed in 10% neutral buffered formalin.
- Analysis: Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A veterinary pathologist examines the slides for signs of inflammation (e.g., infiltration of neutrophils, lymphocytes, macrophages), hemorrhage, necrosis, or fibrosis.[14]
  This provides a measure of local reactogenicity.[22]

#### **Quantitative Data Presentation**

The following tables summarize representative quantitative data from studies using rabbit models for vaccine evaluation.

Table 1: Immune Response to a CETP Vaccine with Different Adjuvants in Rabbits[17]



| Parameter                           | Buffer Control | MF59-like Adjuvant | Alum/CpG<br>Adjuvant |
|-------------------------------------|----------------|--------------------|----------------------|
| Anti-TT-CETP<br>Antibody (OD 450nm) | 0.15 ± 0.05    | 0.25 ± 0.06        | 0.85 ± 0.15          |
| IFN-y mRNA Level<br>(Fold Change)   | 1.00           | 2.50               | 3.00                 |
| IL-4 mRNA Level<br>(Fold Change)    | 1.00           | 0.40               | 0.35*                |
| Aortic Atherosclerosis<br>Grade     | 3.5 ± 0.5      | 1.5 ± 0.5          | 1.2 ± 0.4            |

<sup>\*</sup>Data are presented as mean ± SD. \*p<0.05 vs Buffer, \*\*p<0.01 vs Buffer. Data adapted from a study on a CETP vaccine.[17] The antibody response to the MF59-like formulation was not statistically significant in this specific study, but it significantly modulated cytokine expression and reduced atherosclerosis.[17]

Table 2: Protective Efficacy of a Hepatitis E Vaccine in Rabbits[23]

| Vaccine Group (Dose) | Pre-Challenge Anti-HEV<br>Titer (GMT) | Post-Challenge Infection<br>Rate |
|----------------------|---------------------------------------|----------------------------------|
| Placebo (0 μg)       | < 1:100                               | 5/5 (100%)                       |
| HEV p179 (10 μg)     | 1:103 - 1:104                         | 2/5 (40%)                        |
| HEV p179 (20 μg)     | 1:104 - 1:105                         | 0/5 (0%)                         |

\*GMT: Geometric Mean Titer. \*Indicates protection from hepatitis, though some viral shedding was observed in the 10 µg group. Data adapted from a study on a recombinant HEV vaccine. [23] This table demonstrates a clear dose-dependent protective immune response.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. onehealthlab.net [onehealthlab.net]
- 2. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabbit Model to Assess Reactogenicity and Immunogenicity of Salmonella Vaccines | National Agricultural Library [nal.usda.gov]
- 4. mdpi.com [mdpi.com]
- 5. The antibody landscapes following AS03 and MF59 adjuvanted H5N1 vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 6. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of MF59 an innately attractive adjuvant formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A New Rabbit-Skin Model to Evaluate Protective Efficacy of Tuberculosis Vaccines [frontiersin.org]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture—Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard Immunization of Rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel atheroprotective role of MF59-like adjuvant when co-administered with CETP vaccine in rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific HK [thermofisher.com]
- 19. portal.cytodocs.com [portal.cytodocs.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]



- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Rabbit as a Novel Animal Model for Hepatitis E Virus Infection and Vaccine Evaluation | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Rabbit Model for Testing MF59® Adjuvanted Vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676554#rabbit-model-for-testing-mf59-adjuvanted-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com